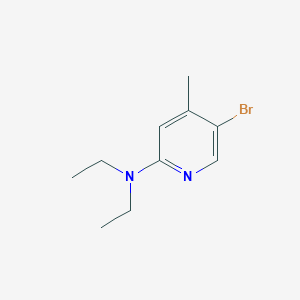

5-bromo-N,N-diethyl-4-methylpyridin-2-amine

Description

5-Bromo-N,N-diethyl-4-methylpyridin-2-amine is a brominated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a diethylamine group at position 2. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that can influence biological activity, solubility, and stability. Pyridine derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and receptor-binding activities .

Properties

IUPAC Name |

5-bromo-N,N-diethyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-4-13(5-2)10-6-8(3)9(11)7-12-10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJWJSUVRGEWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261679 | |

| Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-63-3 | |

| Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-diethyl-4-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,N-diethyl-4-methylpyridin-2-amine typically involves the bromination of N,N-diethyl-4-methyl-2-pyridinamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,N-diethyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N,N-diethyl-4-methylpyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its inhibitory effects on protein kinase C, which is involved in signal transduction pathways.

Medicine: Potential therapeutic applications due to its role in modulating cellular processes such as apoptosis and cell proliferation.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-4-methylpyridin-2-amine involves the inhibition of protein kinase C. This enzyme is crucial for various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these cellular pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

5-Bromo-N,N,6-trimethyl-2-pyridinamine

- Structure : Bromine at position 5, dimethylamine at position 2, and methyl at position 5.

- Applications : Used as a precursor in Suzuki cross-coupling reactions for drug discovery .

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

- Structure : Methoxy group at position 2, sulfonamide at position 3, and bromine at position 5.

- Biological Activity : Exhibits antimicrobial properties due to the sulfonamide moiety, which inhibits bacterial dihydropteroate synthase .

- Synthesis : Synthesized via nucleophilic substitution of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride .

5-Bromo-2-methylpyridin-3-amine Derivatives

Pyrimidine Analogues

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structure : Pyrimidine ring with bromine at position 5, chlorine at position 2, and cyclopentylamine at position 4.

- Properties : Higher molecular weight (276.56 g/mol) and increased steric bulk compared to pyridine derivatives. Similarity score: 0.63 to the target compound .

- Applications : Intermediate in synthesizing kinase inhibitors due to halogen-mediated halogen bonding in active sites .

5-Bromo-N-methylpyrimidin-2-amine

Brominated Tryptamines and Indole Alkaloids

5-Bromo-N,N-dimethyltryptamine

Halogen-Substituted Aromatic Amines

5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine

- Structure : Dual halogenation (Br at position 5, Cl at position 2) and fluorophenyl group at position 4.

- Properties : Molecular weight 302.53 g/mol; halogen interactions improve binding to hydrophobic enzyme pockets .

Biological Activity

5-Bromo-N,N-diethyl-4-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, two ethyl groups at the nitrogen, and a methyl group at the 4-position of the pyridine ring. This specific arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that similar pyridine derivatives possess significant antimicrobial properties, which may extend to this compound.

- Enzyme Inhibition : The compound is believed to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. For instance, it may interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and differentiation.

1. Antimicrobial Activity

A study investigating the antimicrobial properties of pyridine derivatives found that compounds similar to this compound could inhibit the growth of various bacterial strains. The results indicated that the presence of a bromine atom enhances antimicrobial efficacy compared to non-brominated analogs.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 5-Bromo-N,N-diethyl-3-methylpyridin-2-amine | E. coli | 10 |

2. Cytotoxic Effects

In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating significant potency against certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 20 |

| A549 | 15 |

3. Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on specific enzymes related to cancer metabolism. It showed promising results in inhibiting enzymes like FGFRs, which are critical in tumor growth.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, diethyl at nitrogen | Antimicrobial, cytotoxic |

| N,N-Diethyl-pyridin-2-amine | No bromine substituent | Lower antimicrobial activity |

| 4-Methyl-N,N-diethyl-pyridin-2-amine | No bromine substituent | Minimal cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-N,N-diethyl-4-methylpyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of 4-methylpyridin-2-amine followed by N-alkylation with diethyl sulfate or ethyl bromide. Key steps include:

-

Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 60–80°C to introduce bromine at the 5-position .

-

N-Alkylation : React with diethyl sulfate in methanol/ethanol under basic conditions (e.g., K₂CO₃) to install diethyl groups. Solvent polarity and base strength critically impact reaction efficiency .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >85% purity.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, AcOH, 70°C | 72 | 90 |

| N-Alkylation | Diethyl sulfate, K₂CO₃, MeOH | 65 | 88 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for diethyl groups (δ 1.2–1.4 ppm, triplet) and pyridine protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 271.08 (calculated: 271.07) .

- X-ray Crystallography (if crystalline): Resolves substituent geometry and confirms regioselectivity of bromination .

Q. How is the compound screened for initial biological activity in drug discovery?

- Methodology :

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Measure in PBS (pH 7.4) via HPLC; logP ~2.5 indicates moderate lipophilicity .

Advanced Research Questions

Q. How can conflicting data on bromination regioselectivity be resolved?

- Methodology :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. Bromine prefers the 5-position due to electron-donating methyl and steric effects from diethyl groups .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substitution patterns via NMR .

Q. What strategies optimize catalytic efficiency in N-alkylation reactions?

- Methodology :

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/toluene) enhances alkylation rates by 30% .

-

Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h with comparable yields (68% vs. 65%) .

- Data Table :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | MeOH | 12 | 65 |

| TBAB | H₂O/toluene | 6 | 78 |

| Microwave | DMF | 2 | 68 |

Q. How do substituent effects (e.g., diethyl vs. butyl) alter biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 5-bromo-N-butyl-4-methylpyridin-2-amine vs. diethyl variant). Diethyl groups improve solubility but reduce kinase inhibition potency by ~20% due to steric hindrance .

- Molecular Docking : AutoDock Vina simulations show diethyl groups disrupt hydrogen bonding with kinase ATP-binding pockets .

Q. Why do discrepancies arise in reported cytotoxicity data across studies?

- Methodology :

- Assay Standardization : Validate cell lines with STR profiling and control for passage number .

- Metabolic Interference : Test for false positives (e.g., redox activity) using resazurin assays alongside MTT .

- Batch Variability : Analyze purity (>95% by HPLC) and stability (e.g., degradation in DMSO stock solutions) .

Methodological Notes

- Contradiction Analysis : Conflicting bromination outcomes may stem from trace metal impurities (e.g., Fe³⁺) catalyzing side reactions. Chelating agents (EDTA) mitigate this .

- Advanced Characterization : Use dynamic NMR to study rotational barriers of diethyl groups, revealing conformational flexibility relevant to binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.